molecular formula C7H15NO B3030908 1,4-Dimethylpiperidin-4-ol CAS No. 10354-61-7

1,4-Dimethylpiperidin-4-ol

Cat. No.: B3030908
CAS No.: 10354-61-7
M. Wt: 129.2 g/mol
InChI Key: FGPBNJLOWUTYQP-UHFFFAOYSA-N
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Description

1,4-Dimethylpiperidin-4-ol is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol It is a derivative of piperidine, characterized by the presence of two methyl groups and a hydroxyl group attached to the piperidine ring

Biochemical Analysis

Biochemical Properties

1,4-Dimethylpiperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been studied for its potential as a CCR5 antagonist, which is crucial in the treatment of HIV-1 infections The compound’s interaction with the CCR5 receptor involves a strong salt-bridge interaction, which is essential for its antagonistic activity

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that derivatives of piperidin-4-ol can inhibit the proliferation of certain cancer cells by affecting cell signaling pathways

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming specific interactions with their active sites. For instance, its role as a CCR5 antagonist involves binding to the receptor and preventing the entry of HIV-1 into host cells . This binding interaction is mediated by a strong salt-bridge, which is crucial for its inhibitory activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that piperidin-4-ol derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biochemical activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibiting specific enzymes or receptors. At high doses, it may cause toxic or adverse effects. For example, studies on piperidin-4-ol derivatives have shown that high doses can lead to toxicity in animal models, affecting various organs and systems . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For instance, the compound may influence metabolic flux by interacting with enzymes involved in the synthesis and degradation of metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, this compound may accumulate in specific tissues or cellular compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, cytoplasm, or other organelles, where it can interact with specific biomolecules and exert its effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dimethylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reduction of 1,4-dimethylpiperidin-4-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 1,4-dimethylpiperidin-4-one. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under elevated pressure and temperature . The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

1,4-dimethylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(9)3-5-8(2)6-4-7/h9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPBNJLOWUTYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379809
Record name 1,4-dimethylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10354-61-7
Record name 1,4-dimethylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dimethylpiperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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